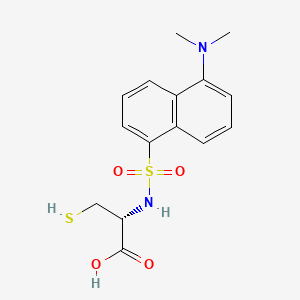
N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine is a fluorescent compound widely used in biochemical research. It is derived from the reaction of 5-dimethylaminonaphthalene-1-sulfonyl chloride with cysteine. This compound is known for its strong fluorescence properties, making it a valuable tool in various scientific applications, including protein labeling and fluorescence microscopy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine involves the reaction of 5-dimethylaminonaphthalene-1-sulfonyl chloride with cysteine. The reaction typically occurs in an aqueous or organic solvent under mild conditions. The reaction is as follows:
5-dimethylaminonaphthalene-1-sulfonyl chloride+cysteine→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions, affecting the sulfonyl group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in protein labeling and tracking, allowing researchers to study protein dynamics and interactions.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes.
作用機序
The fluorescence of N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine is due to the presence of the dimethylaminonaphthalene moiety. When exposed to light, the compound absorbs energy and emits fluorescence. The cysteine moiety allows the compound to specifically bind to proteins and other biomolecules, making it a valuable tool for studying molecular interactions.
類似化合物との比較
5-dimethylaminonaphthalene-1-sulfonyl chloride: The precursor to N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine, used in similar applications.
Dansyl chloride: Another fluorescent compound used for protein labeling and fluorescence studies.
Dansyl amide: A derivative with similar fluorescence properties.
Uniqueness: this compound is unique due to its specific binding to cysteine residues in proteins, providing targeted labeling and tracking capabilities. Its strong fluorescence and stability make it a preferred choice in various research applications.
特性
CAS番号 |
52717-48-3 |
|---|---|
分子式 |
C15H18N2O4S2 |
分子量 |
354.4 g/mol |
IUPAC名 |
(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C15H18N2O4S2/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(20,21)16-12(9-22)15(18)19/h3-8,12,16,22H,9H2,1-2H3,(H,18,19)/t12-/m0/s1 |
InChIキー |
KXNJZQMDSRVUDK-LBPRGKRZSA-N |
異性体SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CS)C(=O)O |
正規SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CS)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



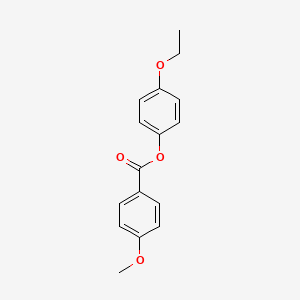
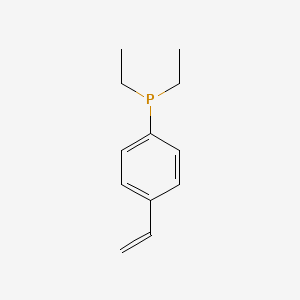
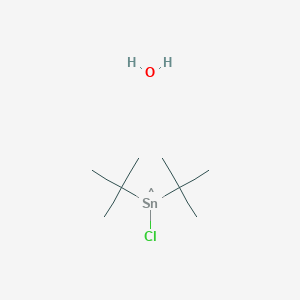
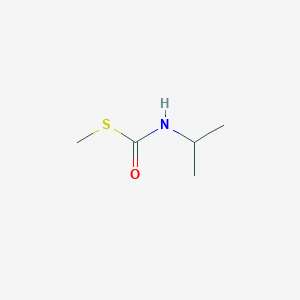
![Naphtho[1,2-b]thiophene, 2-methyl](/img/structure/B14657553.png)
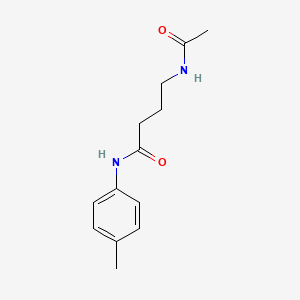
![5,8-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14657572.png)




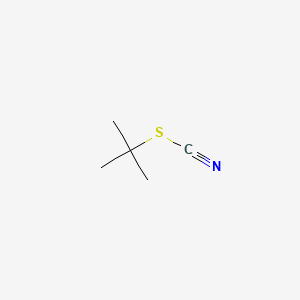
![1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene](/img/structure/B14657623.png)
